Superior Yields in Palladium-Catalyzed Cross-Coupling: 1-Iodonaphthalene vs. 1-Bromonaphthalene
In a palladium-catalyzed coupling with a germane reagent, 1-iodonaphthalene gave a product yield of 93% (81% isolated) with a 20:1 selectivity ratio, whereas 1-bromonaphthalene under identical conditions yielded only 44%, and 1-chloronaphthalene failed to react [1]. In a separate study using a germane coupling protocol, 1-iodonaphthalene achieved 99% GC yield (96% isolated) with a 35:1 selectivity ratio, compared to 90% yield (82% isolated) and a 99:1 ratio for 1-bromonaphthalene [2].
| Evidence Dimension | Cross-coupling reaction yield |
|---|---|
| Target Compound Data | 93% yield (81% isolated), 20:1 selectivity; 99% yield (96% isolated), 35:1 selectivity |
| Comparator Or Baseline | 1-Bromonaphthalene: 44% yield; 90% yield (82% isolated), 99:1 selectivity; 1-Chloronaphthalene: no reaction |
| Quantified Difference | Yield improvement of +49% and +9% absolute; +17% and +14% absolute isolated yield |
| Conditions | Pd-catalyzed germane coupling, 0.14 mmol scale, Pd2(dba)3 (0.05 equiv), TBAF (7 equiv), water (~40 equiv), GC-MS analysis [1]; Pd-catalyzed coupling with germane 11, 0.14 mmol scale [2] |
Why This Matters
The substantially higher yield and superior selectivity make 1-iodonaphthalene the preferred electrophile for constructing complex naphthalene-containing scaffolds, reducing the need for re-optimization and purification costs.
- [1] Gonzalez-Bobes, F., & Fu, G. C. (2011). Table 6. Entry 1 vs Entry 2. Journal of the American Chemical Society, 133(11), 3960–3963. Supporting Information. View Source
- [2] Gonzalez-Bobes, F., & Fu, G. C. (2011). Table 3. Entry 15 vs Entry 16. Journal of the American Chemical Society, 133(11), 3960–3963. Supporting Information. View Source
